2-Ethylbutyl formate
CAS No.: 52509-41-8
Cat. No.: VC19618858
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52509-41-8 |
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Molecular Formula | C7H14O2 |
Molecular Weight | 130.18 g/mol |
IUPAC Name | 2-ethylbutyl formate |
Standard InChI | InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | BLXXXEMRXXPBOB-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)COC=O |
Introduction
Synthesis of 2-Ethylbutyl Formate
Fischer Esterification Mechanism
The synthesis of 2-ethylbutyl formate typically employs the Fischer esterification reaction, a reversible acid-catalyzed process between formic acid () and 2-ethyl-1-butanol () . Sulfuric acid () or hydrochloric acid () serves as the catalyst, protonating the carbonyl oxygen of formic acid to enhance electrophilicity. The nucleophilic attack by 2-ethyl-1-butanol forms a tetrahedral intermediate, which undergoes dehydration to yield the ester 16.
Reaction Conditions:
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Temperature: 70–100°C (optimized to balance reaction rate and side-product formation) .
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Equilibrium Shifting: Excess alcohol or water removal via Dean-Stark apparatus drives the reaction toward ester formation .
Alternative Synthetic Routes
Physicochemical Properties
Physical Properties
The compound’s lipophilicity (LogP = 2.2) suggests moderate solubility in organic solvents like ethanol and benzene, with limited water solubility .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1720 cm (C=O stretch) and ~1180 cm (C–O–C asymmetric stretch) .
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: Distinct signals at δ 8.0–8.1 ppm (formyl proton), δ 4.0–4.2 ppm (methylene adjacent to oxygen), and δ 0.8–1.5 ppm (alkyl chain protons) .
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Mass Spectrometry: Molecular ion peak at 130, with fragmentation patterns corresponding to the loss of ( 86) and alkyl chain cleavage .
Applications and Industrial Relevance
Solvent and Intermediate
The compound’s moderate polarity and volatility render it suitable as a solvent in coatings and adhesives. Additionally, it serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging its reactive ester group .
Parameter | Value | Source |
---|---|---|
Flammability | Highly flammable (Flash Point < 40°C) | |
Storage Conditions | Cool, dry place away from oxidizers | |
Toxicity | Low acute toxicity (LD > 2000 mg/kg, estimated) |
Handling Precautions: Use in well-ventilated areas with personal protective equipment (PPE). Avoid contact with strong acids/bases to prevent hydrolysis .
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